molecular formula C16H22O6 B10766953 tetranor-PGDM lactone-d6

tetranor-PGDM lactone-d6

Cat. No.: B10766953
M. Wt: 316.38 g/mol
InChI Key: KRZCZJUXOKTLEH-OHTFLIHSSA-N
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Description

Tetranor-Prostaglandin D Metabolite lactone-d6 is a deuterated form of tetranor-Prostaglandin D Metabolite lactone. It contains six deuterium atoms at the 16, 16’, 17, 17’, 18, and 18’ positions. This compound is primarily used as an internal standard for the quantification of tetranor-Prostaglandin D Metabolite lactone by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

The synthesis of tetranor-Prostaglandin D Metabolite lactone-d6 involves the incorporation of deuterium atoms into the tetranor-Prostaglandin D Metabolite lactone structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including deuterium exchange reactions. Industrial production methods are not publicly detailed but are likely to involve large-scale organic synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

Tetranor-Prostaglandin D Metabolite lactone-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tetranor-Prostaglandin D Metabolite lactone-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an internal standard in mass spectrometry for the quantification of tetranor-Prostaglandin D Metabolite lactone. This allows for accurate measurement of prostaglandin D2 metabolites in biological samples, which is crucial for studying various physiological and pathological processes, including inflammation, allergy, and asthma .

Mechanism of Action

The mechanism of action of tetranor-Prostaglandin D Metabolite lactone-d6 involves its role as an internal standard in mass spectrometry. It does not exert biological effects directly but facilitates the accurate quantification of tetranor-Prostaglandin D Metabolite lactone. Prostaglandin D2 plays a pharmacological role in allergic and asthmatic anaphylaxis, normal physiological sleep, lowering of body temperature, inhibition of platelet aggregation, and relaxation of vascular smooth muscle .

Comparison with Similar Compounds

Tetranor-Prostaglandin D Metabolite lactone-d6 is unique due to its deuterated form, which provides enhanced stability and accuracy in mass spectrometry analysis. Similar compounds include:

Properties

Molecular Formula

C16H22O6

Molecular Weight

316.38 g/mol

IUPAC Name

8-[(4aR,5R,7aS)-2,6-dioxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]-3,3,4,4,5,5-hexadeuterio-6-oxooctanoic acid

InChI

InChI=1S/C16H22O6/c17-10(3-1-2-4-15(19)20)5-6-11-12-7-8-16(21)22-14(12)9-13(11)18/h11-12,14H,1-9H2,(H,19,20)/t11-,12-,14+/m1/s1/i1D2,2D2,3D2

InChI Key

KRZCZJUXOKTLEH-OHTFLIHSSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])C([2H])([2H])C(=O)CC[C@@H]1[C@H]2CCC(=O)O[C@H]2CC1=O

Canonical SMILES

C1CC(=O)OC2C1C(C(=O)C2)CCC(=O)CCCCC(=O)O

Origin of Product

United States

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